(2E)-3-methyl-3-(methylamino)butan-2-one oxime
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Overview
Description
(2E)-3-methyl-3-(methylamino)butan-2-one oxime is an organic compound with a complex structure that includes both an oxime and a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-methyl-3-(methylamino)butan-2-one oxime typically involves the reaction of 3-methyl-3-(methylamino)butan-2-one with hydroxylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the oxime group. The general reaction scheme is as follows:
3-methyl-3-(methylamino)butan-2-one+hydroxylamine→(2E)-3-methyl-3-(methylamino)butan-2-one oxime
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-methyl-3-(methylamino)butan-2-one oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can react with the oxime group under mild conditions.
Major Products
Oxidation: Nitrile oxides.
Reduction: Corresponding amines.
Substitution: Various substituted oxime derivatives.
Scientific Research Applications
(2E)-3-methyl-3-(methylamino)butan-2-one oxime has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2E)-3-methyl-3-(methylamino)butan-2-one oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound can undergo metabolic transformations that lead to the formation of active metabolites.
Comparison with Similar Compounds
Similar Compounds
3-methyl-3-(methylamino)butan-2-one: Lacks the oxime group, making it less reactive in certain chemical reactions.
3-methyl-3-(methylamino)butan-2-one oxime derivatives: Modified versions with different substituents on the oxime group.
Properties
IUPAC Name |
(NE)-N-[3-methyl-3-(methylamino)butan-2-ylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-5(8-9)6(2,3)7-4/h7,9H,1-4H3/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYAYGFZHXQCMX-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C(C)(C)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C(C)(C)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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